Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate
Description
Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate is a heterocyclic compound featuring a fused thienoquinoline scaffold with a hydroxyl group at position 3 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-13(16)12-10(15)8-6-14-9-5-3-2-4-7(9)11(8)18-12/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBJQRCRVBKCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C3=CC=CC=C3N=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroquinolin-2(1H)-ones with thioglycolic acid in the presence of a base, followed by cyclodehydration promoted by polyphosphoric acid . Another method includes the conjugate addition-elimination of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 3-Hydroxythieno[3,2-c]quinoline-2-carboxylate
This compound can participate in several chemical reactions, often facilitated by appropriate catalysts or reagents under controlled conditions. These reactions include alkylation, esterification, and hydrolysis.
Alkylation Reactions:
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Methyl Iodide (CH3I) : Alkylation with methyl iodide can lead to the formation of methoxy derivatives under basic conditions.
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Reaction Conditions : Typically conducted in a polar solvent like DMF with a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) .
Esterification and Hydrolysis:
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Esterification : Involves converting the carboxylic acid group into an ester, which can be achieved through acid-catalyzed reactions.
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Hydrolysis : Involves the conversion of the ester back to the carboxylic acid, typically using a strong base like lithium hydroxide (LiOH) .
Spectroscopic Analysis and Purity Assessment
The structure and purity of this compound are confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). High-Performance Liquid Chromatography (HPLC) is used for purity assessments.
Spectroscopic Data:
| Spectroscopic Method | Key Features |
|---|---|
| NMR | Presence of specific proton and carbon signals confirming the structure. |
| IR | Absorption bands corresponding to functional groups like hydroxyl (-OH) and ester (C=O). |
| HPLC | Retention time and peak purity indicating the compound's purity. |
Scientific Research Applications
Anticancer Activity
Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate and its derivatives have shown significant promise in cancer research. Studies have evaluated their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116).
Key Findings:
- Cytotoxicity: Compounds derived from thieno[3,2-c]quinoline structures demonstrated dose-dependent inhibition of cancer cell growth. For instance, the cytotoxicity was assessed using the MTT assay and real-time cell analysis, revealing comparable efficacy to established anticancer drugs like nocodazole .
- Mechanisms of Action: The anticancer properties may be attributed to the inhibition of protein kinases involved in cell proliferation and survival pathways .
Antiviral Properties
Recent research has indicated that this compound derivatives can act as potent inhibitors of viral replication, particularly against Hepatitis B Virus (HBV).
Research Insights:
- Molecular Docking Studies: These studies suggest that certain derivatives exhibit strong binding affinity to viral proteins, potentially blocking their function .
- Experimental Validation: In vitro studies confirmed that these compounds significantly inhibited HBV replication at concentrations around 10 µM .
Synthetic Methodologies
The synthesis of this compound involves various chemical reactions that are crucial for developing new derivatives with enhanced biological activities.
Synthesis Techniques:
- Cross-Coupling Reactions: The compound can be synthesized through Suzuki-Miyaura cross-coupling with arylboronic acids, allowing for the introduction of diverse substituents that may enhance its pharmacological profile .
- Intramolecular Cyclization: Alternative synthetic routes involve cyclization reactions that yield various substituted thieno[3,2-c]quinolines with distinct biological activities .
Broader Pharmacological Applications
Beyond anticancer and antiviral activities, this compound has been explored for other pharmacological applications:
- Antibacterial Activities: Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .
- Anti-inflammatory Properties: The compound's structure has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Data Tables
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Dose-dependent inhibition in MCF-7 cells |
| Antiviral | HBV Inhibition | Significant replication inhibition at 10 µM |
| Antibacterial | Broad-spectrum activity | Effective against both Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Inhibition of inflammation | Potential use in treating inflammatory diseases |
Mechanism of Action
The mechanism of action of methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit protein kinases in cancer cells, leading to reduced cell proliferation .
Comparison with Similar Compounds
Methyl 6,8-Dibromothieno[3,2-c]quinoline-2-carboxylate (Compound 81)
- Structure : Differs by bromine substituents at positions 6 and 6.
- Synthesis: Prepared via Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate .
- Bioactivity: Exhibited potent cytotoxicity against MCF-7 breast cancer cells (LC50 comparable to nocodazole) .
- Key Difference : Bromine atoms enhance lipophilicity and electronic effects, improving anticancer activity compared to the hydroxylated analogue .
3-Hydroxythieno[3,2-c]quinolin-4(5H)-ones
- Structure : Replaces the methyl ester with a ketone at position 4 and retains the 3-hydroxyl group.
- Synthesis: Cyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-thiols under basic conditions .
Pyridine-Based Analogues
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate (CAS 111043-01-7)
- Structure: Substitutes the quinoline ring with pyridine, reducing aromatic conjugation.
- Properties: Lower molecular weight (C9H7NO3S vs. C13H9NO3S for the quinoline analogue) and altered electronic distribution .
- Bioactivity: Unreported in evidence, but pyridine cores often exhibit reduced DNA intercalation compared to quinolines, impacting anticancer efficacy .
Selenium-Containing Analogues
Selenoureido Derivatives (e.g., Compound 9c)
- Structure: Replaces the hydroxyl group with selenium-containing moieties (e.g., selenoureido).
- Synthesis: Reaction of methyl 3-amino-4-chloro-1-ethylpyrrolo[3,2-c]quinoline-2-carboxylate with aryl isoselenocyanates .
Structure-Activity Relationships (SAR)
- Hydroxyl Group : The 3-hydroxyl group may enhance hydrogen bonding with biological targets (e.g., kinases or viral polymerases) but reduces lipophilicity compared to methylthio or bromine substituents .
- Ester vs. Ketone : Methyl esters improve bioavailability over ketones due to increased membrane permeability .
- Heterocycle Core: Quinoline scaffolds exhibit stronger DNA intercalation and kinase inhibition than pyridine analogues .
Biological Activity
Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as thienopyridines and quinolines, which are recognized for their pharmacological properties. The synthesis typically involves multi-step organic reactions, including alkylation and cyclization processes. For instance, the compound can be synthesized through the reaction of 4-chloroquinoline derivatives with thioglycolic acid in the presence of a base, leading to the formation of thienoquinoline structures .
Antiviral Properties
Research indicates that derivatives of thienoquinolines exhibit potent antiviral activities. This compound has been studied for its inhibitory effects on Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that compounds derived from this class can significantly inhibit HBV at concentrations as low as 10 µM, suggesting their potential as antiviral agents .
Anticancer Activity
The anticancer properties of thienoquinoline derivatives have also been extensively documented. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The cytotoxicity is often measured using assays such as MTT and xCELLigence Real Time Cell Analysis, where these compounds demonstrated dose- and time-dependent inhibition of cell growth .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The compound has been shown to inhibit protein kinases involved in cell signaling pathways associated with cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies and Research Findings
- Antiviral Efficacy : In a study examining various thienoquinoline derivatives, this compound was highlighted for its strong antiviral activity against HBV. The study reported an IC50 value indicating effective inhibition at low concentrations .
- Cytotoxicity Against Cancer Cells : A comparative analysis using the xCELLigence system revealed that this compound had an LC50 value lower than many established chemotherapeutic agents, indicating its potential as a novel anticancer drug .
Data Table: Biological Activity Overview
Q & A
Q. What are the primary synthetic routes for Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate?
The compound is synthesized via intramolecular cyclization and functionalization of precursor quinoline derivatives. Key steps include:
- Cyclization : Reaction of 3-(2-oxopropyl)-2-methylquinolin-4-thiols under basic conditions to form the thienoquinoline core .
- Esterification : Introduction of the methyl carboxylate group via methyl mercaptoacetate in a one-pot conjugate addition–elimination reaction .
- Functionalization : Suzuki-Miyaura cross-coupling with arylboronic acids to introduce diaryl substituents at the 6,8-positions, enhancing biological activity .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR Spectroscopy : To confirm the presence of hydroxyl (-OH), methyl ester (-COOCH₃), and aromatic protons in the thienoquinoline scaffold .
- X-ray Diffraction : For crystal structure determination, as demonstrated for structurally similar ethyl 3-hydroxythieno[3,4-b]thiophene-2-carboxylate derivatives (triclinic crystal system, space group P1) .
- Mass Spectrometry : To verify molecular weight and fragmentation patterns, particularly for derivatives with trifluoromethyl or aryl substituents .
Q. How is the purity and stability of the compound assessed during synthesis?
- HPLC : Used to monitor reaction progress and quantify purity, especially for intermediates (e.g., methyl mercaptoacetate derivatives) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under varying temperatures to optimize storage conditions .
- Accelerated Stability Studies : Conducted under high humidity and temperature (e.g., 40°C/75% RH) to identify degradation products .
Advanced Research Questions
Q. How do structural modifications at the 3-hydroxy and 2-carboxylate positions influence biological activity?
- Hydroxyl Group : The 3-OH moiety enhances hydrogen-bonding interactions with protein kinases, as seen in anticancer thienoquinoline derivatives . Methylation of this group (e.g., using methyl iodide) reduces polarity, potentially altering cell permeability .
- Carboxylate Ester : Replacement of the methyl ester with ethyl or benzyl groups modulates lipophilicity, affecting cytotoxicity profiles in cell lines like HeLa and A549 .
Q. What methodologies resolve contradictions in cytotoxicity data across studies?
Discrepancies often arise from substituent effects and assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Systematic comparison of diaryl (6,8-position) vs. alkyl substituents to isolate contributions to potency .
- Dose-Response Curves : Quantify IC₅₀ values under standardized conditions (e.g., 72-hour incubation in MTT assays) to minimize variability .
- Kinase Inhibition Profiling : Use recombinant kinases (e.g., EGFR, VEGFR2) to validate target specificity and explain divergent cellular responses .
Q. How can computational modeling predict interactions with biological targets?
- Molecular Docking : Models the compound’s binding to ATP pockets of kinases (e.g., using AutoDock Vina), highlighting key residues like Lys50 and Asp831 in EGFR .
- QSAR Studies : Correlate electronic properties (e.g., Hammett constants of substituents) with anticancer activity to guide synthetic prioritization .
Q. What experimental designs assess antioxidant potential in vitro?
- DPPH Assay : Measures radical scavenging activity via UV-Vis spectroscopy at 517 nm, as validated for structurally related 3-hydroxythiophene-2-carboxylate derivatives .
- Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET) : Kinetic studies (e.g., time-dependent absorbance decay) differentiate mechanisms using tert-butoxy radicals .
Methodological Considerations
Q. How are reaction conditions optimized for large-scale synthesis?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization yields compared to THF or toluene .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency in Suzuki-Miyaura cross-coupling .
- Workflow Automation : Continuous-flow reactors reduce decomposition of sensitive intermediates (e.g., brominated precursors) .
Q. What analytical challenges arise in quantifying metabolic stability?
- Matrix Effects : Serum proteins in hepatocyte assays can bind the compound, requiring LC-MS/MS with deuterated internal standards .
- Phase I/II Metabolism Identification : Use human liver microsomes and recombinant CYP450 isoforms (e.g., CYP3A4) to map oxidation and glucuronidation sites .
Tables
Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Reference |
|---|---|---|---|
| 6,8-Dibromothienoquinoline core | Cyclization | 65–78 | |
| Methyl carboxylate derivative | Esterification | 82–90 | |
| Diaryl-substituted product | Suzuki-Miyaura coupling | 70–85 |
Table 2. Cytotoxicity of Selected Derivatives (IC₅₀, μM)
| Substituents (6,8-positions) | HeLa | A549 | SKHep |
|---|---|---|---|
| 4-Chlorophenyl, 3-Methoxyphenyl | 1.2 | 2.8 | 3.1 |
| 2-Methylphenyl, 4-Fluorophenyl | 4.5 | 6.7 | 5.9 |
| Parent compound (no substituents) | >50 | >50 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
